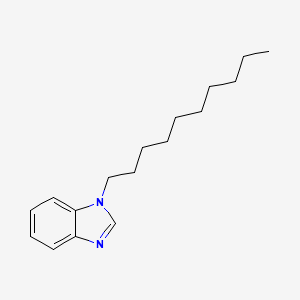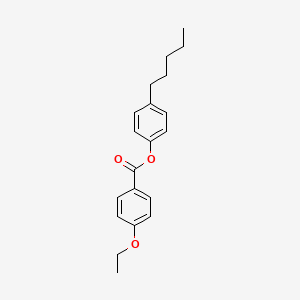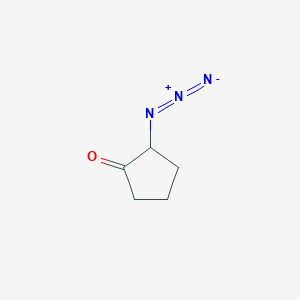
2-Azidocyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azidocyclopentan-1-one is an organic compound characterized by the presence of an azide group attached to a cyclopentanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azidocyclopentan-1-one typically involves the introduction of an azide group to a cyclopentanone precursor. One common method is the nucleophilic substitution reaction where sodium azide (NaN₃) is used as the azide source. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Azidocyclopentan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azide group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: LiAlH₄ or Pd/C with H₂.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
Applications De Recherche Scientifique
2-Azidocyclopentan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nitrogen-containing compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques, particularly in click chemistry for labeling biomolecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Mécanisme D'action
The mechanism of action of 2-Azidocyclopentan-1-one primarily involves its reactivity as an azide. The azide group is a good nucleophile and can participate in various reactions, including nucleophilic substitution and cycloaddition. In biological systems, azides can be used to modify biomolecules through click chemistry, forming stable triazole linkages .
Comparaison Avec Des Composés Similaires
2-Cyclopenten-1-one: Contains a cyclopentenone ring but lacks the azide group.
Cyclopentadiene: A related compound with a diene structure, used in the synthesis of metallocenes.
Cyclohexanone: A six-membered ring ketone, commonly used in organic synthesis.
Uniqueness: 2-Azidocyclopentan-1-one is unique due to the presence of the azide group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Propriétés
Numéro CAS |
39871-47-1 |
|---|---|
Formule moléculaire |
C5H7N3O |
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
2-azidocyclopentan-1-one |
InChI |
InChI=1S/C5H7N3O/c6-8-7-4-2-1-3-5(4)9/h4H,1-3H2 |
Clé InChI |
XTYFQXTXOIRSEK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C1)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)
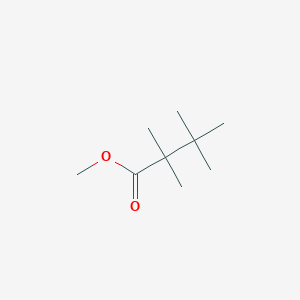
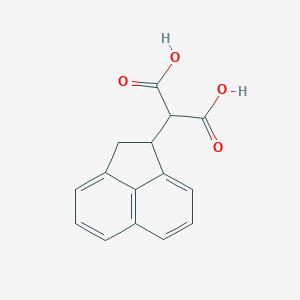


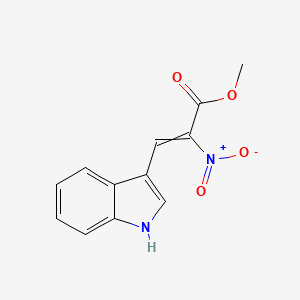

![3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14662017.png)
![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
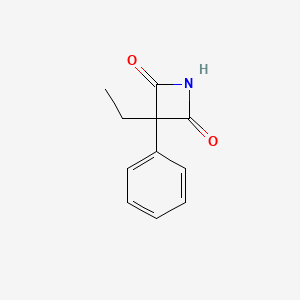
![2-Chloro-N-(2,6-diethylphenyl)-N-{2-[(prop-2-en-1-yl)oxy]ethyl}acetamide](/img/structure/B14662028.png)
